molecular formula C9H5IN4S B604331 6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1071415-66-1

6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B604331
CAS RN: 1071415-66-1
M. Wt: 328.13g/mol
InChI Key: BYSHYWXYXKCDDK-UHFFFAOYSA-N
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Description

“6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit a wide range of bioactivities, including anticancer , antimicrobial , and anticonvulsant activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of acetylphenoxy)acetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols . The reaction is typically carried out in refluxing ethanol in the presence of a catalytic amount of piperidine .


Molecular Structure Analysis

The molecular structure of “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” and similar compounds typically involve the formation of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) derivatives .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential in cancer treatment due to its ability to interfere with cellular proliferation. Research indicates that derivatives of triazolothiadiazole, including the 6-(4-Iodophenyl) variant, exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth. The structure–activity relationship (SAR) of these compounds is crucial for designing targeted therapies against various cancer types .

Antimicrobial Properties

This chemical scaffold is known for its broad-spectrum antimicrobial activity. It has been effective against a range of bacteria and fungi, making it a valuable candidate for developing new antibiotics. The presence of the iodophenyl group may enhance its interaction with microbial enzymes, disrupting their function .

Analgesic and Anti-inflammatory Uses

The compound’s analgesic and anti-inflammatory effects make it a subject of interest for pain management and inflammatory conditions. Its mechanism involves modulating the inflammatory pathways and nociceptive responses, providing relief from pain and inflammation .

Antioxidant Effects

As an antioxidant, 6-(4-Iodophenyl)triazolothiadiazole helps in scavenging free radicals, which are harmful byproducts of cellular metabolism. This property is significant in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Antiviral Applications

The triazolothiadiazole core has shown promise in antiviral therapy. Its ability to inhibit viral replication by targeting specific viral enzymes or proteins can be harnessed to treat various viral infections. The iodophenyl group may contribute to its efficacy by enhancing binding to viral targets .

Enzyme Inhibition

This compound serves as an inhibitor for several enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. By inhibiting these enzymes, it can be used to treat conditions like glaucoma, Alzheimer’s disease, and certain metabolic disorders .

Nonlinear Optical (NLO) Properties

The compound exhibits significant second-order NLO properties, making it suitable for optoelectronic applications. Its ability to undergo efficient frequency conversion and its high hyperpolarizability values are beneficial for developing advanced photonic devices .

Anticonvulsant Activity

6-(4-Iodophenyl)triazolothiadiazole derivatives have been evaluated for their anticonvulsant activity. They show potential in managing seizures by modulating neurotransmitter pathways and ion channels associated with epileptic activity .

Future Directions

The future directions for research on “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” and similar compounds could involve further exploration of their biological activities and mechanisms of action , as well as the development of new synthetic methods . Additionally, the design and synthesis of compounds with higher activities could be a promising direction .

properties

IUPAC Name

6-(4-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN4S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSHYWXYXKCDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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